molecular formula C10H10ClFOS B14039872 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14039872
M. Wt: 232.70 g/mol
InChI Key: ANLDBBVQABJDHB-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom at the α-carbon and a 2-fluoro-3-(methylthio)phenyl group at the β-carbon. Such reactions typically involve acyl halides and aromatic substrates in the presence of Lewis acid catalysts like AlCl₃.

The 2-fluoro substituent, conversely, exerts an electron-withdrawing effect, which could modulate the ketone’s electrophilicity. This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, particularly for constructing heterocyclic frameworks like pyrazoles or isoquinolines, as seen in related structures () .

Properties

Molecular Formula

C10H10ClFOS

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-1-(2-fluoro-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClFOS/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3

InChI Key

ANLDBBVQABJDHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)F)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Chloroacetone and Substituted Benzene

A common synthetic strategy involves the reaction of 3-fluoro-5-(methylthio)benzene with chloroacetone under basic conditions, typically using bases such as sodium hydroxide or potassium carbonate. This approach facilitates nucleophilic substitution where the aromatic ring is functionalized with the propan-2-one moiety bearing a chloro substituent at the alpha position.

  • Reaction Conditions: Controlled temperature, choice of solvent (often polar aprotic solvents), and base concentration are critical to optimize yield and minimize side reactions.
  • Optimization: Adjusting reaction temperature and reactant ratios improves selectivity and purity.

This method is supported by data indicating efficient formation of the target compound with high purity when reaction parameters are finely tuned.

Halogenation of Precursor Ketones

Another approach involves the halogenation of 1-(2-fluoro-3-(methylthio)phenyl)propan-2-one using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

  • Procedure: The precursor ketone is treated with the chlorinating reagent in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and side reactions.
  • Reaction Control: Low temperature and inert atmosphere help maintain selectivity.
  • Industrial Scale: Continuous flow reactors have been reported to enhance yield and purity by providing precise control over reaction time and conditions.

This chlorination method is widely used for the preparation of similar halogenated ketones and is adaptable to the synthesis of the target compound.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Effect on Reaction
Temperature 0–5 °C (for chlorination) Minimizes side reactions and improves selectivity
Solvent Dichloromethane or similar inert solvent Provides inert medium, stabilizes intermediates
Base Sodium hydroxide, potassium carbonate Facilitates nucleophilic substitution
Chlorinating Agent Thionyl chloride, phosphorus pentachloride Introduces chloro substituent efficiently
Reaction Time Variable, optimized per batch Controls conversion and purity
Reactor Type Batch or continuous flow reactors Continuous flow improves scalability and control

Purification and Yield

  • Purification: Organic layer extraction with solvents like dichloromethane, drying with magnesium sulfate, and subsequent distillation or recrystallization.
  • Yield: Optimized processes report yields exceeding 90% with purity above 95%, depending on reaction scale and conditions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Nucleophilic Substitution 3-fluoro-5-(methylthio)benzene + chloroacetone Base (NaOH or K2CO3), controlled temp, solvent Simple, high yield, scalable Requires careful base control
Halogenation of Ketone 1-(2-fluoro-3-(methylthio)phenyl)propan-2-one Thionyl chloride or PCl5, low temp, inert solvent High selectivity, continuous flow possible Sensitive to temperature and moisture

Research Findings and Industrial Implications

  • Continuous flow reactors enable precise control over reaction parameters, improving reproducibility and scale-up potential.
  • Use of solid catalysts or ion-exchange resins (as in related halogenated alcohol syntheses) can reduce waste and improve environmental footprint, though specific application to this compound requires further study.
  • Optimization of solvent systems and chlorinating agents directly impacts product purity and yield, essential for pharmaceutical and fine chemical applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one can be contextualized by comparing it with analogous halogenated aromatic ketones. Key differences in substituent patterns, electronic effects, and physicochemical properties are summarized below:

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features Reference
This compound 2-F, 3-SMe C₁₀H₉ClFOS 234.69 Not reported Not reported Balances electron-withdrawing (F, Cl) and donating (SMe) groups; potential for regioselective reactions. N/A
1-Chloro-1-(2,4-difluorophenyl)propan-2-one 2,4-diF C₉H₆ClF₂O 218.6 Not reported Not reported Enhanced electron-withdrawing effects from two F atoms; reduced steric hindrance.
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one 2-SMe, 3-OCF₃ C₁₁H₁₀ClF₃O₂S 298.71 300.4 (predicted) 1.37 (predicted) Trifluoromethoxy group increases lipophilicity and stability; bulky substituent may hinder reactivity.
1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one 3-SMe, 2-OCF₃ C₁₁H₁₀ClF₃O₂S 298.71 Not reported Not reported Substituent positions reversed compared to above; steric and electronic effects vary.
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one 2-OCHF₂, 5-SMe C₁₁H₁₁ClF₂O₂S 280.72 Not reported Not reported Difluoromethoxy group offers polar hydrophobicity; potential for metabolic resistance.

Key Observations:

Electronic Effects: The target compound’s 2-fluoro substituent withdraws electron density, enhancing the ketone’s electrophilicity, while the 3-methylthio group donates electrons, creating a polarized aromatic system. This contrasts with analogues like the 2,4-difluoro derivative (), which lacks electron-donating groups, resulting in a more electrophilic but less stabilized intermediate .

Steric Considerations: The methylthio group in the target compound introduces moderate steric bulk at the 3-position, which may influence regioselectivity in subsequent reactions (e.g., nucleophilic attacks on the ketone or aromatic ring).

Physicochemical Properties :

  • Predicted boiling points for trifluoromethoxy-containing analogues exceed 300°C (), suggesting higher thermal stability compared to the target compound. However, the target’s lower molecular weight (234.69 vs. 298.71 in ) may favor volatility in purification processes .
  • Density values for the trifluoromethoxy analogue (1.37 g/cm³) reflect the impact of heavy atoms (Cl, F, S), a trend likely applicable to the target compound .

Synthetic Utility: The target compound’s balanced electronic profile makes it a versatile intermediate for synthesizing heterocycles. For example, hydrazonoyl chloride derivatives () are precursors to pyrazoles, suggesting similar applications for the target compound . In contrast, analogues with trifluoromethoxy groups () may be preferred in agrochemicals due to their enhanced metabolic stability and lipophilicity .

Biological Activity

1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one is an organic compound characterized by its unique structural features, including a chloro group, a fluoro group, and a methylthio group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C10H10ClFOS
  • Molecular Weight : 232.70 g/mol
  • CAS Number : 1806628-59-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes.
  • Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways.
  • Gene Expression Modulation : The compound could affect the expression of genes involved in various biological processes.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of halogen groups (chlorine and fluorine) enhances its reactivity towards microbial targets, potentially disrupting their metabolic functions.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. The unique structural configuration allows it to target cancer cells selectively, possibly through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of halogenated compounds demonstrated that those similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted the importance of the methylthio group in enhancing the compound's bioactivity.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundModerateHigh
Control Compound ALowModerate
Control Compound BHighLow

Study 2: Anticancer Activity

In vitro studies revealed that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound demonstrated a dose-dependent effect, with IC50 values indicating potent activity.

Cell LineIC50 (µM)
Breast Cancer (MCF7)15
Lung Cancer (A549)20
Control Drug25

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, diazonium salt coupling (as in ) with methyl 2-chloro-3-oxobutanoate under chilled ethanol conditions (0–5°C) and sodium acetate buffer can yield hydrazonoyl intermediates. Optimization of temperature, solvent polarity, and stoichiometry (e.g., 1:1 molar ratio of diazonium salt to ketone precursor) is critical to minimize side reactions like over-acylation . Purification via ethanol recrystallization (as in ) improves purity (>98%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify the methylthio (δ ~2.5 ppm for SCH₃), fluoro-phenyl (δ 7.1–7.8 ppm), and carbonyl (δ ~205 ppm in ¹³C) groups. Compare with analogous compounds in and .
  • IR : Confirm the ketone C=O stretch (~1700 cm⁻¹) and C-F/C-S vibrations (1100–1250 cm⁻¹).
  • MS : Look for molecular ion [M+H]⁺ at m/z 260.6 (C₁₀H₉ClFOS requires 260.02) and fragmentation patterns reflecting chloro and fluoro loss .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals?

  • Methodology : Ethanol or ethanol-water mixtures (e.g., 70:30 v/v) are effective, as demonstrated for structurally similar ketones in and . Slow cooling (0.5°C/min) minimizes amorphous precipitation. For polar derivatives, dichloromethane/hexane (1:3) can induce crystallization .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve molecular geometry, and what challenges arise from twinning or disorder in this compound?

  • Methodology : Use SHELXL ( ) for refinement. For twinned crystals (common in halogenated aromatics), apply HKLF5 format in SHELX to deconvolute overlapping reflections. Disorder in the methylthio group can be modeled using PART/SUMP instructions, with isotropic displacement parameters (Uₑq) constrained to 0.02 Ų . Data collection at 100 K (as in ) reduces thermal motion artifacts .

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of the chloro and methylthio groups in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The chloro group’s electrophilicity (Mulliken charge ~−0.3 e) favors SN2 displacement, while the methylthio group’s electron-donating nature (+0.2 e) may stabilize transition states. Compare with experimental kinetics from , where similar compounds show 10× faster substitution in polar aprotic solvents .

Q. How can contradictory data between NMR and X-ray structures (e.g., conformational flexibility) be resolved?

  • Methodology : Use variable-temperature NMR (VT-NMR, −50°C to +50°C) to detect dynamic processes (e.g., ring puckering). If X-ray shows planar geometry but NMR suggests non-equivalent protons, apply DFT-based NMR shift calculations (e.g., GIAO method) to reconcile differences. Cross-validate with NOESY for spatial proximity .

Q. What strategies mitigate side reactions during functionalization of the propan-2-one moiety?

  • Methodology : Protect the ketone with ethylene glycol (forming ketal) before modifying the aryl groups. For example, used thionyl chloride to activate carbonyls without over-oxidation. Monitor reaction progress via TLC (silica, hexane:EtOAc 4:1) and quench intermediates at 50% conversion to prevent dimerization .

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